molecular formula C5H13NO B2495859 (2S)-4-(methylamino)butan-2-ol CAS No. 156298-91-8

(2S)-4-(methylamino)butan-2-ol

Cat. No.: B2495859
CAS No.: 156298-91-8
M. Wt: 103.165
InChI Key: CVCDGQVQQGSYMK-YFKPBYRVSA-N
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Description

(2S)-4-(Methylamino)butan-2-ol is a chiral secondary alcohol and amine with the molecular formula C₅H₁₃NO. Its structure features a hydroxyl (-OH) group at the second carbon and a methylamino (-NHCH₃) group at the fourth carbon of the butanol backbone. The (2S) configuration denotes its stereochemistry, making it optically active. This compound’s dual functional groups (hydroxyl and amino) enable diverse reactivity, including hydrogen bonding and nucleophilic interactions, which are critical in pharmacological and synthetic applications.

Properties

IUPAC Name

(2S)-4-(methylamino)butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-5(7)3-4-6-2/h5-7H,3-4H2,1-2H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVCDGQVQQGSYMK-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCNC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCNC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-(methylamino)butan-2-ol can be achieved through several methods. One common approach involves the reduction of a precursor compound, such as a ketone or an aldehyde, using a reducing agent like sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an inert solvent, such as tetrahydrofuran or ethanol, under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes, such as catalytic hydrogenation. This method uses a metal catalyst, such as palladium on carbon, to facilitate the reduction of the precursor compound under high pressure and temperature. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-4-(methylamino)butan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Further reduction of this compound can lead to the formation of amines or alcohols, depending on the reducing agent and conditions used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Amines or alcohols.

    Substitution: Alkylated derivatives.

Scientific Research Applications

(2S)-4-(methylamino)butan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.

    Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which (2S)-4-(methylamino)butan-2-ol exerts its effects depends on its interactions with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, physicochemical, and biological differences between (2S)-4-(methylamino)butan-2-ol and analogous compounds:

Table 1: Structural and Functional Comparison of Amino Alcohols

Compound Name Key Structural Features Molecular Formula Biological Activity/Applications Reference
This compound Secondary amine (NHCH₃), hydroxyl at C2, chiral C₅H₁₃NO Potential CNS modulation (inferred)
4-(Dimethylamino)butan-2-ol Tertiary amine (N(CH₃)₂), hydroxyl at C2 C₆H₁₅NO CNS interactions, pharmacological research
4-[(1-Phenylethyl)amino]butan-2-ol Bulky phenylethyl substituent, hydroxyl at C2 C₁₂H₁₉NO Serotonin/dopamine receptor interactions
4-{[(4-Bromophenyl)methyl]amino}butan-2-ol Aromatic bromine substituent, hydroxyl at C2 C₁₁H₁₅BrNO Neuroactive effects (preliminary)
4-(Cycloheptylamino)butan-2-ol Cycloheptyl substituent, hydroxyl at C2 C₁₁H₂₃NO Steric hindrance, varied solubility

Key Comparisons:

Amino Group Substitution: this compound contains a secondary amine, offering moderate basicity and hydrogen-bonding capacity. In contrast, 4-(Dimethylamino)butan-2-ol (tertiary amine) is more lipophilic and less prone to protonation, enhancing membrane permeability .

Aromatic vs. Aliphatic substituents (e.g., 4-(Cycloheptylamino)butan-2-ol) prioritize lipophilicity and conformational flexibility, favoring interactions with nonpolar enzyme pockets .

Stereochemistry and Chirality :

  • The (2S) configuration in the target compound may confer enantioselective activity, a critical factor in drug design. For example, 4-(4-Methyl-1H-indol-3-yl)butan-2-ol () demonstrates how stereochemistry influences receptor affinity .

Biological Activity: 4-(Dimethylamino)butan-2-ol shows CNS activity due to its tertiary amine structure, which mimics neurotransmitters like acetylcholine . 4-[(1-Phenylethyl)amino]butan-2-ol’s phenylethyl group resembles psychoactive compounds, suggesting serotonin/dopamine modulation .

Physicochemical and Pharmacological Properties

Table 2: Inferred Properties Based on Structural Analogues

Property This compound 4-(Dimethylamino)butan-2-ol 4-{[(4-Bromophenyl)methyl]amino}butan-2-ol
logP ~0.5 (moderate lipophilicity) ~1.2 (higher lipophilicity) ~2.8 (due to aromatic Br)
Water Solubility High (polar NH and OH groups) Moderate Low
Receptor Targets Adrenergic, GABAergic (inferred) Cholinergic, CNS receptors Neurotransmitter receptors
Therapeutic Potential Analgesics, neuromodulators Antidepressants, anesthetics Neuroprotective agents

Biological Activity

(2S)-4-(Methylamino)butan-2-ol, also known as 2-methyl-4-(methylamino)butan-2-ol, is an organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C6H15NO
  • Molecular Weight : 115.19 g/mol
  • CAS Number : 28064324

The presence of both a hydroxyl group and a methylamino group in its structure allows for various intermolecular interactions, which are crucial for its biological activity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Similar amino alcohols have demonstrated effectiveness against various bacterial strains. The compound's structural features may contribute to its ability to disrupt bacterial cell membranes or inhibit key metabolic pathways.
  • Neuroprotective Effects : Preliminary studies suggest that compounds with similar structures can protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases.
  • Antioxidant Activity : The hydroxyl group in the compound is linked to antioxidant properties, which help mitigate cellular damage caused by free radicals.

The biological effects of this compound are mediated through several mechanisms:

  • Enzyme Interaction : The compound may interact with specific enzymes or receptors through hydrogen bonding and hydrophobic interactions. The methylamino group can form hydrogen bonds with active site residues, while the hydroxyl group participates in polar interactions, modulating enzyme activity.
  • Computational Predictions : Structure-activity relationship (SAR) studies suggest that computational methods can predict the biological activity of this compound, aiding in drug discovery processes.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
(2R)-1-(Methylamino)butan-2-olMethylamino and hydroxyl groupsUnique chiral configuration affecting activity
1-Amino-2-butanolAmino and hydroxyl groupsRole in neurotransmitter synthesis
2-HydroxyethylamineHydroxyl group attached to ethylamineStrong antimicrobial properties

This comparison highlights the uniqueness of this compound in terms of its chiral configuration and potential applications in various fields.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Efficacy Study : A study demonstrated that amino alcohols, including derivatives of this compound, showed significant antimicrobial activity against Gram-positive bacteria. The mechanism was attributed to membrane disruption and interference with metabolic processes.
  • Neuroprotection Research : Research published in a pharmacology journal indicated that compounds structurally related to this compound exhibited protective effects on neuronal cells exposed to oxidative stress, suggesting potential use in treating neurodegenerative conditions .
  • Antioxidant Activity Assessment : A study focused on the antioxidant capacity of similar compounds found that the presence of hydroxyl groups contributed significantly to their ability to scavenge free radicals, indicating a protective role against oxidative damage .

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